molecular formula C11H11ClN2O B3116940 1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole CAS No. 220364-27-2

1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole

Cat. No.: B3116940
CAS No.: 220364-27-2
M. Wt: 222.67 g/mol
InChI Key: UKUATNPCCUQCCL-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 4-chlorobenzyl group and the hydroxymethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-carboxybenzyl)-5-hydroxymethyl-1h-imidazole.

    Reduction: Formation of various reduced derivatives depending on the reducing agent.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-5-hydroxymethyl-1h-imidazole can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-1h-imidazole: Lacks the hydroxymethyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Chlorobenzyl)-5-methyl-1h-imidazole: Contains a methyl group instead of a hydroxymethyl group, leading to differences in solubility and reactivity.

    1-(4-Chlorobenzyl)-5-hydroxy-1h-imidazole: Contains a hydroxy group instead of a hydroxymethyl group, which may influence its chemical properties and biological activity.

The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in various applications compared to its similar counterparts.

Properties

IUPAC Name

[3-[(4-chlorophenyl)methyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)6-14-8-13-5-11(14)7-15/h1-5,8,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUATNPCCUQCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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